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Compound of Interest

Compound Name: 2-Ethoxy-1-propanol

Cat. No.: B102468

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of 2-Ethoxy-1-propanol (CAS No: 19089-47-5). The document presents
available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data in a structured format, alongside generalized experimental protocols for these analytical

techniques.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 2-Ethoxy-1-
propanol, a compound with the molecular formula CsH1202 and a molecular weight of 104.15
g/mol .[1]

Table 1: Mass Spectrometry Data

The mass spectrum of 2-Ethoxy-1-propanol is characterized by several key fragments. The
most prominent peaks observed in Gas Chromatography-Mass Spectrometry (GC-MS)
analysis are detailed below.
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Data sourced from NIST Mass Spectrometry Data Center.[1]

Table 2: Predicted *H NMR Spectral Data

While experimental *H NMR data is not readily available in public databases, a predicted
spectrum can be generated based on established chemical shift principles for similar
structures. The expected chemical shifts (8) in parts per million (ppm), multiplicities, and
coupling constants (J) in Hertz (Hz) are outlined below.

Proton Assignment Prt?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

CHs (ethoxy) ~1.2 Triplet ~7.0

CHz (ethoxy) ~3.5 Quartet ~7.0

CHs (propoxy) ~1.1 Doublet ~6.5

CH (propoxy) ~3.4 Multiplet

CHz (propoxy) ~3.5 Multiplet

OH Variable Broad Singlet

Table 3: Predicted **C NMR Spectral Data

Similar to the proton NMR data, the following table presents predicted 3C NMR chemical shifts
for 2-Ethoxy-1-propanol.
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Carbon Assignment Predicted Chemical Shift (8, ppm)
CHs (ethoxy) ~15
CHz (ethoxy) ~66
CHs (propoxy) ~16
CH (propoxy) ~78
CHa2 (propoxy) ~65

Table 4: Infrared (IR) Spectroscopy Data

The infrared spectrum of 2-Ethoxy-1-propanol is expected to exhibit characteristic absorption
bands corresponding to its functional groups. While a vapor-phase IR spectrum is noted as
available in spectral databases, specific peak data is not publicly accessible.[1] The table below
lists the expected characteristic IR absorption bands.

Wavenumber (cm~?) Bond Vibration Functional Group
3600-3200 (broad) O-H stretch Alcohol

2975-2850 C-H stretch Alkane

1150-1085 C-O stretch Ether

1120-1050 C-O stretch Primary Alcohol

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 2-Ethoxy-1-
propanol are not available in the public domain. However, the following sections describe
generalized methodologies for NMR, IR, and Mass Spectrometry analysis of a liquid
alcohol/ether compound like 2-Ethoxy-1-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the chemical structure of 2-Ethoxy-1-

propanol.
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Methodology:

Sample Preparation: A sample of 2-Ethoxy-1-propanol (typically 5-25 mg for H NMR and
20-100 mg for 13C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent
(e.g., chloroform-d, CDCIs) in a 5 mm NMR tube. A small amount of a reference standard,
such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for
analysis.

'H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.
Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,
a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a
relaxation delay of 1-5 seconds.

13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the
carbon spectrum, resulting in a spectrum where each unigue carbon atom appears as a
singlet. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural
abundance of the 13C isotope, a larger number of scans is necessary.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-Ethoxy-1-propanol.
Methodology:

o Sample Preparation: For a liquid sample, the simplest method is to place a drop of the neat
liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

» Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the spectrometer's sample compartment, and the sample spectrum
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is acquired. The instrument records the interferogram, which is then Fourier transformed to
produce the infrared spectrum.

o Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber
(cm~1). The characteristic absorption bands are identified and correlated with specific bond
vibrations and functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Ethoxy-1-
propanol.

Methodology:

o Sample Introduction: For a volatile liquid like 2-Ethoxy-1-propanol, Gas Chromatography
(GC) is an ideal method for sample introduction, which also serves to separate it from any
impurities. A small volume of a dilute solution of the sample is injected into the GC.

e Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) with an electron
ionization (EI) source is commonly used.

« lonization: As the sample elutes from the GC column, it enters the ion source of the mass
spectrometer. In El, the molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing them to ionize and fragment.

o Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-
Ethoxy-1-propanol.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b102468?utm_src=pdf-body
https://www.benchchem.com/product/b102468?utm_src=pdf-body
https://www.benchchem.com/product/b102468?utm_src=pdf-body
https://www.benchchem.com/product/b102468?utm_src=pdf-body
https://www.benchchem.com/product/b102468?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow for Spectroscopic Analysis of 2-Ethoxy-1-propanol
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Caption: Spectroscopic Analysis Workflow.

Key Fragmentation Pathways of 2-Ethoxy-1-propanol in MS
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Caption: Mass Spectrometry Fragmentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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